molecular formula C7H5ClO3 B044635 5-Chlorosalicylic acid CAS No. 321-14-2

5-Chlorosalicylic acid

Cat. No. B044635
CAS RN: 321-14-2
M. Wt: 172.56 g/mol
InChI Key: NKBASRXWGAGQDP-UHFFFAOYSA-N
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Patent
US05723103

Procedure details

5-Chlorosalicylic acid was treated with one equivalent of 18M sulfuric acid in refluxing methanol for 20 h to give methyl 5-chlorosalicylate. After recrystallization from isopropyl ether the salicylate was treated with the sodium salt of N-chloro-p-toluylsulfonamide in dimethylformamide in the presence of an excess of sodium iodide to give methyl 5-chloro-3-iodosalicylate. Treatment with 2-bromoethanol in refluxing acetone in the presence of an excess of potassium carbonate for 10 h gave methyl 5-chloro-3-iodo-2-(2-hydroxyethoxy)benzoate which was subsequently hydrolyzed in ethanol containing 3N NaOH to give 5-chloro-3-iodo-2-(2-hydroxyethoxy)benzoic acid. The acid was treated with 1,1-carbonyldiimidazole in DMF for 1 h, the resulting imidazole amide condensed with (S)-3-aminoquinuclidine. The resulting substituted chlorobenzamide was purified by acid-base extractions and the hydroxy group was protected by a toluenesulfonyl group. The tosylate can be reacted with 50 mCi of hydro[18F]fluoric acid, prepared from H2 [18O]O in an 11 MeV cyclotron and K2CO3 -kryptofix[222] in acetonitrile for 20 min at 120° C. and purified by HPLC, to produce the radiochemical pure product of [18F]-18.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH3:17]O>>[Cl:1][C:2]1[CH:10]=[C:6]([C:7]([O:9][CH3:17])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(C(=O)OC)=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.